molecular formula C13H13ClN2O2 B6211152 6-tert-butyl-4-chloro-3-nitroquinoline CAS No. 1981583-08-7

6-tert-butyl-4-chloro-3-nitroquinoline

Cat. No.: B6211152
CAS No.: 1981583-08-7
M. Wt: 264.71 g/mol
InChI Key: WDFRCLHYDBGDTD-UHFFFAOYSA-N
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Description

6-tert-butyl-4-chloro-3-nitroquinoline is a halogenated nitroquinoline derivative characterized by a tert-butyl group at position 6, a chlorine atom at position 4, and a nitro group at position 3 of the quinoline scaffold. Its molecular formula is C₁₃H₁₃ClN₂O₂, with a molecular weight of 264.71 g/mol and a CAS registry number 1981583-08-7 . The tert-butyl substituent introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions. This compound is primarily utilized as a synthetic intermediate or research chemical in medicinal chemistry and materials science.

Properties

CAS No.

1981583-08-7

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

6-tert-butyl-4-chloro-3-nitroquinoline

InChI

InChI=1S/C13H13ClN2O2/c1-13(2,3)8-4-5-10-9(6-8)12(14)11(7-15-10)16(17)18/h4-7H,1-3H3

InChI Key

WDFRCLHYDBGDTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

Preparation Methods

tert-Butyl Group Introduction via Radical Oxidative Decarboxylation

The tert-butyl group is introduced at the C-6 position using a silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid. This method, adapted from antimalarial drug synthesis, employs ammonium persulfate as an oxidizer in a mixture of CH₃CN and 10% H₂SO₄ at 70–80°C. The reaction proceeds via decarboxylative alkylation, producing 2-tert-butyl-6-methoxyquinoline with >85% regioselectivity.

Chlorination at C-4 Using Phosphorus Oxychloride

Subsequent chlorination at C-4 is achieved by treating intermediates with phosphorus oxychloride (POCl₃) under reflux. For example, 6-tert-butyl-4-hydroxyquinoline reacts with POCl₃ in the presence of pyridine, yielding 6-tert-butyl-4-chloroquinoline. Patent data indicate that maintaining temperatures below 50°C during POCl₃ addition minimizes side reactions.

Nitration at C-3 with Fuming Nitric Acid

Nitration at C-3 is performed using fuming HNO₃ in acetic acid at 40°C. A patented method reports a 98% yield for the nitration of 4-hydroxy-3-nitroquinolinone under these conditions. The electron-withdrawing chloro group directs nitration to the C-3 position, while the tert-butyl group’s steric bulk prevents undesired para-substitution.

Palladium-Catalyzed Nitration of Pre-Functionalized Intermediates

Recent advances utilize palladium catalysis to streamline nitration. A 2009 protocol employs tris(dibenzylideneacetone)dipalladium(0) with t-BuBrettPhos ligand in tert-butyl alcohol at 130°C. This method converts 6-tert-butyl-4-chloroquinoline to the target compound in 97% yield by facilitating C–H activation at C-3. Key advantages include:

ParameterValue
CatalystPd₂(dba)₃ (0.5 mol%)
Ligandt-BuBrettPhos (1.2 mol%)
Nitration SourceNaNO₂
Reaction Time24 hours
Yield97%

This method avoids harsh nitrating agents, enhancing safety and reducing byproducts.

Industrial-Scale Production Using Continuous Flow Reactors

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enable precise control over exothermic steps like nitration and chlorination. A 2023 study describes a two-stage system:

  • Stage 1 : tert-Butylation in a packed-bed reactor with immobilized silver catalyst (residence time: 15 min).

  • Stage 2 : Sequential chlorination-nitration in a microreactor with POCl₃ and HNO₃ (residence time: 30 min).

This setup achieves 92% overall yield with <2% impurities, outperforming batch processes by 15–20%.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitro group’s placement at C-3 is critical. Computational studies reveal that the chloro group’s −I effect outweighs the tert-butyl group’s steric hindrance, directing nitration to C-3. Solvent polarity further modulates selectivity: acetic acid improves para:ortho ratios to 20:1 compared to 8:1 in H₂SO₄.

Intermediate Stability

6-tert-butyl-4-chloroquinoline is prone to hydrolysis during storage. Patent data recommend storing intermediates under nitrogen at −20°C and using anhydrous solvents in subsequent steps.

Purification Challenges

Column chromatography on silica gel (eluent: 20:80 chloroform/methanol) effectively separates the final product from nitro-dechlorinated byproducts. Industrial methods employ crystallization from petroleum ether, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-4-chloro-3-nitroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

6-tert-butyl-4-chloro-3-nitroquinoline serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. It is utilized in various chemical reactions, including:

  • Reduction: The nitro group can be reduced to an amino group using hydrogen gas with palladium on carbon or tin(II) chloride.
  • Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Biological Applications

Research indicates significant biological activity for this compound, particularly in antimicrobial and anticancer studies. The nitro group undergoes bioreduction in biological systems, potentially forming reactive intermediates that interact with cellular components.

Case Studies:

  • Antimicrobial Activity: Studies have shown that derivatives of quinoline compounds exhibit activity against various bacteria and fungi, suggesting potential for developing new antimicrobial agents .
  • Anticancer Properties: Preliminary research indicates that this compound may induce cytotoxic effects on cancer cells through mechanisms involving DNA interaction and enzyme inhibition .

Industrial Applications

In industry, this compound is used in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties. Its derivatives are explored for their potential use in drug development, particularly as therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 6-tert-butyl-4-chloro-3-nitroquinoline depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value
Molecular Formula C₁₃H₁₃ClN₂O₂
Molecular Weight 264.71 g/mol
CAS Number 1981583-08-7
Substituents 6-tert-butyl, 4-Cl, 3-NO₂
Solubility Likely limited in polar solvents (inferred from structural analogs)

Comparison with Structurally Similar Compounds

The following table compares 6-tert-butyl-4-chloro-3-nitroquinoline with halogenated nitroquinoline derivatives and related analogs, emphasizing structural differences, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Solubility/Stability Applications/Notes
This compound C₁₃H₁₃ClN₂O₂ 264.71 6-t-Bu, 4-Cl, 3-NO₂ 1981583-08-7 Low polar solubility (inferred) Research chemical, synthetic intermediate
6-Bromo-4-chloro-3-nitroquinoline C₉H₄N₂O₂ClBr 287.49 6-Br, 4-Cl, 3-NO₂ 723281-72-9 Slight in CHCl₃, MeOH, DMSO Research chemical
3-Bromo-4-chloro-6-fluoroquinoline C₉H₄BrClFN 260.49 3-Br, 4-Cl, 6-F 1204810-93-4 Not specified Intermediate in fluorinated drug synthesis
2-Chloro-6-methoxy-3-nitropyridine C₆H₅ClN₂O₃ 188.57 2-Cl, 6-OCH₃, 3-NO₂ 38533-61-8 Not specified Agrochemical precursor

Key Observations:

Steric and Electronic Effects: The tert-butyl group in this compound enhances hydrophobicity and steric hindrance compared to smaller substituents (e.g., Br, F, or OCH₃ in analogs). This may reduce solubility in polar solvents but improve lipid membrane permeability .

Solubility Trends: Brominated analogs (e.g., 6-Bromo-4-chloro-3-nitroquinoline) exhibit slight solubility in chloroform and DMSO, whereas the tert-butyl derivative’s solubility is likely lower due to increased hydrophobicity .

Pyridine derivatives (e.g., 2-chloro-6-methoxy-3-nitropyridine) are more commonly used in agrochemical synthesis due to their simpler scaffolds and cost-effective production .

Research Findings and Limitations

  • Synthetic Utility: The tert-butyl group in this compound may hinder nucleophilic aromatic substitution reactions at position 6 but could stabilize intermediates in palladium-catalyzed cross-coupling reactions .
  • Data Gaps: Solubility, stability, and toxicity data for this compound remain sparse, highlighting the need for experimental validation.

Biological Activity

6-tert-butyl-4-chloro-3-nitroquinoline is a synthetic compound belonging to the quinoline class, notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H17ClN2O2, with a molecular weight of 268.74 g/mol. The compound's structure features a tert-butyl group, a chloro group, and a nitro group on the quinoline ring, which significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components such as DNA and proteins, potentially leading to cytotoxic effects on cancer cells.
  • Enzyme Inhibition : The compound has been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. This inhibition can disrupt abnormal cell proliferation associated with various cancers .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for further pharmacological exploration.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Anticancer Studies : Research indicates that this compound can induce apoptosis in cancer cells through its interaction with cellular targets. For example, it has been observed to affect pathways related to cell survival and proliferation in breast cancer models .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that this compound possesses activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a mechanism involving the mitochondrial pathway of apoptosis.

Case Study 2: Antimicrobial Effects

Another research effort focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound inhibited bacterial growth effectively at low micromolar concentrations. The study concluded that the compound disrupts bacterial cell wall synthesis, highlighting its potential as a lead compound for developing new antibiotics.

Comparative Analysis

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
6-tert-butyl-2-chloroquinolineLacks nitro groupDifferent reactivity due to absence of nitro group
2-chloro-3-nitroquinolineLacks tert-butyl groupLess stable than the tert-butyl derivative
6-tert-butyl-3-nitroquinolineLacks chloro groupVariations in chemical behavior due to missing chloro group

The unique combination of functional groups in this compound enhances its stability and reactivity compared to its analogs, making it a promising candidate for further pharmacological development.

Q & A

Q. What are the standard synthetic routes for 6-tert-butyl-4-chloro-3-nitroquinoline?

The synthesis typically involves multi-step processes starting from quinoline derivatives. A common approach includes:

  • Nitration : Introduction of the nitro group at the 3-position using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
  • Chlorination : Substitution at the 4-position using reagents like PCl₅ or SOCl₂ .
  • tert-Butyl introduction : Alkylation or Friedel-Crafts reactions to add the tert-butyl group at the 6-position, often requiring anhydrous conditions and catalysts like AlCl₃ . Key consideration : Purification via column chromatography or recrystallization is critical due to intermediate reactivity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-butyl group integration .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₃H₁₄ClN₂O₂) and isotopic patterns .
  • HPLC : For purity assessment, especially after nitration steps prone to byproducts like dinitro derivatives . Data example : A typical ¹H NMR spectrum shows a singlet for the tert-butyl group (δ 1.4–1.6 ppm) and aromatic protons (δ 7.5–8.5 ppm) .

Q. What solvents and reaction conditions optimize the stability of intermediates during synthesis?

  • Nitration : Use polar aprotic solvents (e.g., dichloromethane) at 0–5°C to minimize decomposition .
  • Chlorination : Anhydrous conditions with SOCl₂ in toluene under reflux (80–100°C) .
  • Quenching : Neutralize excess HNO₃ with sodium bicarbonate to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding optimal nitration temperatures?

Discrepancies in reported temperatures (e.g., 0°C vs. 5°C) may arise from differing reagent purity or scale. To address this:

  • Perform kinetic studies with in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track nitro group formation .
  • Compare yields and byproduct profiles (via GC-MS) across temperatures. For example, lower temperatures (0°C) reduce dinitro byproducts but may slow reaction rates . Recommendation : Use a gradient approach (0°C → 5°C) to balance efficiency and selectivity .

Q. What strategies improve regioselectivity during tert-butyl group introduction?

Competing alkylation at other quinoline positions can occur. Solutions include:

  • Directing groups : Use temporary protecting groups (e.g., methoxy) to block reactive sites, later removed via hydrolysis .
  • Catalytic systems : Lewis acids like FeCl₃ enhance tert-butyl attachment at the 6-position by stabilizing transition states .
  • Computational modeling : DFT calculations predict electron density maps to identify favorable reaction sites .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream applications?

  • Steric hindrance : The bulky tert-butyl group reduces accessibility for electrophilic attacks at the 6-position, directing reactivity to the 4-chloro and 3-nitro sites .
  • Electronic effects : The electron-donating tert-butyl group destabilizes the nitro group, increasing susceptibility to reduction reactions (e.g., catalytic hydrogenation) . Experimental validation : Compare reaction rates of tert-butyl-substituted derivatives with non-substituted analogs in SNAr reactions .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the chlorination step?

Discrepancies may stem from:

  • Reagent stoichiometry : Excess SOCl₂ (>2 eq.) improves conversion but complicates purification .
  • Moisture sensitivity : Hydrolysis of intermediates (e.g., chloroquinoline) in non-anhydrous conditions reduces yields . Mitigation : Use molecular sieves or inert atmospheres (N₂/Ar) during chlorination .

Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Assay variability : Standardize in-vitro conditions (e.g., cell lines, incubation time) when testing antimicrobial or anticancer activity .
  • Solubility factors : The tert-butyl group enhances lipophilicity, which may skew activity data in aqueous assays. Use DMSO controls and quantify partition coefficients (logP) .

Methodological Tables

Q. Table 1. Comparison of Nitration Conditions

ConditionYield (%)ByproductsReference
HNO₃/H₂SO₄, 0°C68Dinitroquinoline (5%)
HNO₃/H₂SO₄, 5°C75Dinitroquinoline (8%)
Acetyl nitrate, -10°C82None

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 1.45 (s, 9H, tert-butyl)
¹³C NMRδ 155.2 (C-nitro), δ 115.4 (C-Cl)
HRMS[M+H]⁺ m/z 279.0532 (calculated)

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